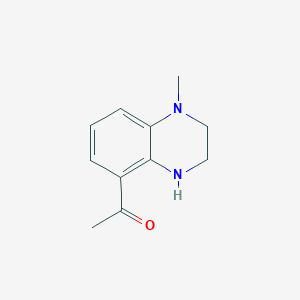
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a synthetic organic compound that belongs to the class of tetrahydroquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone consists of a quinoxaline ring system with a methyl group and an ethanone moiety attached, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1,2,3,4-tetrahydroquinoxaline with an appropriate acylating agent, such as acetyl chloride, under acidic conditions. The reaction typically proceeds via the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the acylating agent to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives with reduced functional groups.
Substitution: The ethanone moiety in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives with potential biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the quinoxaline ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has indicated that derivatives of this compound may possess neuroprotective, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby providing neuroprotective or anti-inflammatory effects.
Comparación Con Compuestos Similares
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be compared with other similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share a similar tetrahydroquinoxaline or tetrahydroisoquinoline core structure but differ in their substituents and functional groups. The unique combination of the quinoxaline ring and the ethanone moiety in 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Conclusion
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a compound of significant interest in scientific research due to its unique structure and diverse potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research into this compound and its derivatives may lead to the development of new therapeutic agents and innovative chemical processes.
Propiedades
Número CAS |
89334-27-0 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-(1-methyl-3,4-dihydro-2H-quinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)9-4-3-5-10-11(9)12-6-7-13(10)2/h3-5,12H,6-7H2,1-2H3 |
Clave InChI |
WTCIQBIECZZOBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC=C1)N(CCN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


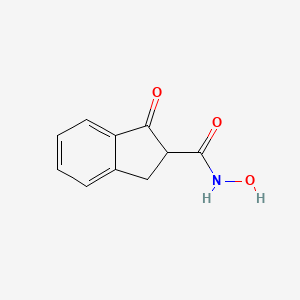
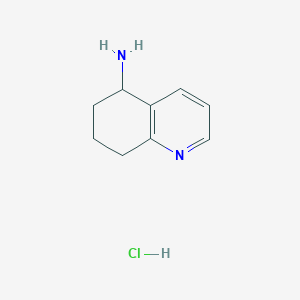
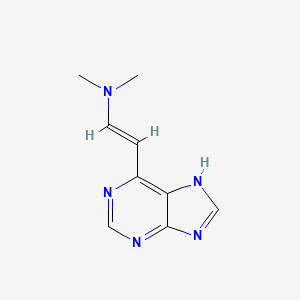
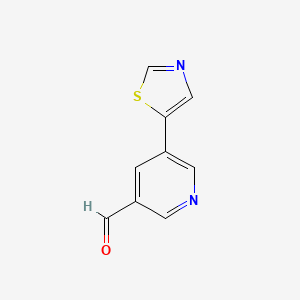
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)


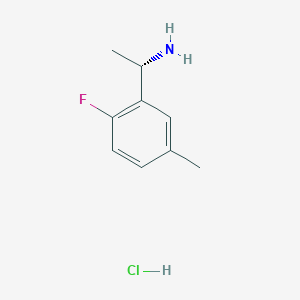

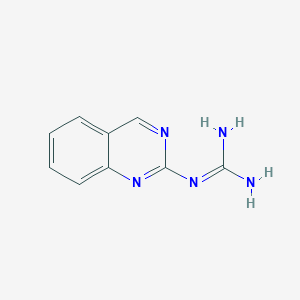
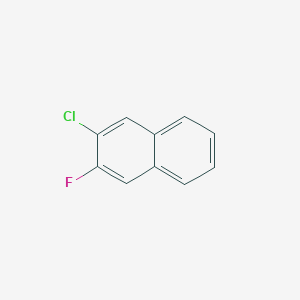
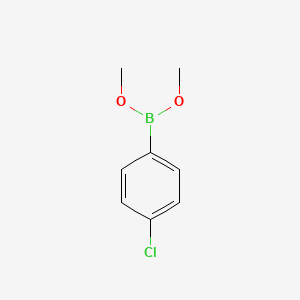
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
